
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is an organic peroxide compound Organic peroxides are known for their ability to decompose and release oxygen, making them useful in various chemical processes, including polymerization and oxidation reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate typically involves the reaction of 2-phenylpropan-2-ol with 2-ethyl-2,5-dimethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and stabilizers is also common to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Decomposition: Upon heating or exposure to certain catalysts, it decomposes to release oxygen and form phenylpropan-2-yl radicals.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and organic solvents. Conditions typically involve moderate temperatures and controlled atmospheres.
Decomposition: This reaction is often induced by heat or light, sometimes in the presence of radical initiators.
Substitution: Reagents such as halogens or nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: Products include oxidized organic compounds and water.
Decomposition: Major products are phenylpropan-2-yl radicals and oxygen.
Substitution: Products vary depending on the substituent introduced but often include halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Mécanisme D'action
The mechanism of action of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate involves the decomposition of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive intermediates that drive the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylpropan-2-yl benzodithioate
- 2-Phenyl-2-propanol
- Cumyl dithiobenzoate
Uniqueness
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is unique due to its dual functional groups, which allow it to participate in both oxidation and polymerization reactions. This dual functionality makes it a versatile compound in various chemical processes, distinguishing it from other similar compounds that may only possess one type of reactivity.
Propriétés
Formule moléculaire |
C19H30O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate |
InChI |
InChI=1S/C19H30O3/c1-7-19(6,14-13-15(2)3)17(20)21-22-18(4,5)16-11-9-8-10-12-16/h8-12,15H,7,13-14H2,1-6H3 |
Clé InChI |
UTFZIZRBHWOWMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCC(C)C)C(=O)OOC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



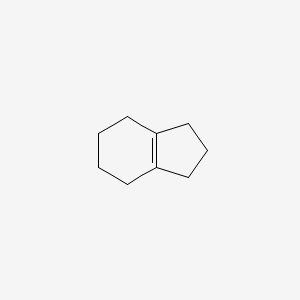

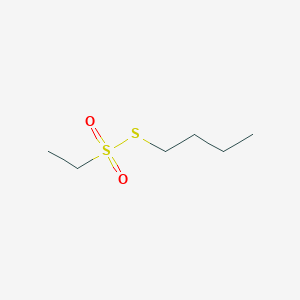
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)

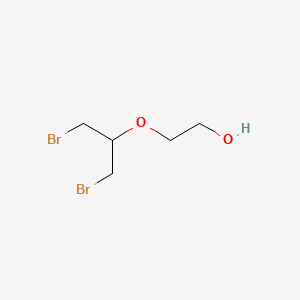
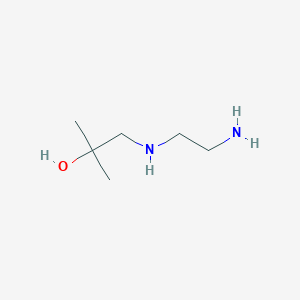
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
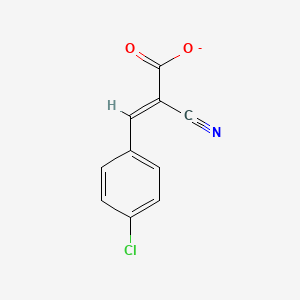
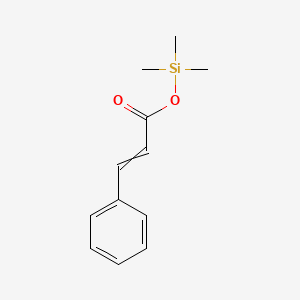

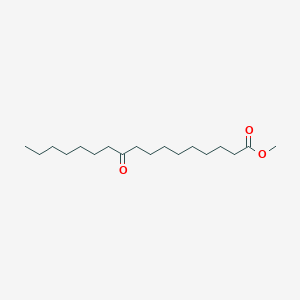
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
